molecular formula C8H7NO2S B1630616 (Phenylsulfonyl)acetonitrile CAS No. 7605-28-9

(Phenylsulfonyl)acetonitrile

Cat. No. B1630616
Key on ui cas rn: 7605-28-9
M. Wt: 181.21 g/mol
InChI Key: ZFCFFNGBCVAUDE-UHFFFAOYSA-N
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Patent
US04108867

Procedure details

In place of the 2-acetylamino-3-ethoxycarbonyl-4-phenylthiophene used in Example 4 there is used an equivalent amount of 2-acetylamino-3-phenylsulphonylthiophene (which was obtained by condensing phenylsulphonylacetonitrile with 2:5-dihydroxy-1:4-dithiane in ethanol containing piperidine and subsequently acetylating) whereby 2-amino-3-phenylsulphonyl-5-nitrothiophene (m.pt 155° - 157° C) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-acetylamino-3-phenylsulphonylthiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(NC1SC=C(C2C=CC=CC=2)C=1C(OCC)=O)(=O)C.C([NH:24][C:25]1SC=C[C:29]=1[S:30]([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)(=[O:32])=[O:31])(=O)C>>[C:33]1([S:30]([CH2:29][C:25]#[N:24])(=[O:31])=[O:32])[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1SC=C(C1C(=O)OCC)C1=CC=CC=C1
Step Two
Name
2-acetylamino-3-phenylsulphonylthiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1SC=CC1S(=O)(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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